7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol
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Overview
Description
7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromine atom, a chromene ring, and a quinoline moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One common approach involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid solvent and oxygen oxidant. This method is based on a Friedländer reaction, which is a transition-metal-free, aerobic synthesis . The reaction conditions are tolerant of various functionalities such as alkyl, methoxy, bromo, chloro, and N-heterocycle groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted quinoline and chromene derivatives, which can have different biological activities and properties.
Scientific Research Applications
7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human estrogen receptor alpha (ERα) with an IC50 value of 3.60 nM . This inhibition can lead to various downstream effects, including the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6H-chromeno[4,3-b]quinolin-6-ones: These compounds share a similar chromene-quinoline structure but lack the bromine atom and diol groups.
Spirobenzofuran-3,3’-quinolines: These compounds have a spirocyclic structure and different functional groups compared to 7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol.
Uniqueness
This compound is unique due to the presence of the bromine atom and the diol groups, which can influence its chemical reactivity and biological activity. These features make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H10BrNO3 |
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Molecular Weight |
344.16 g/mol |
IUPAC Name |
7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol |
InChI |
InChI=1S/C16H10BrNO3/c17-15-11-5-8(19)2-4-13(11)18-16-10-3-1-9(20)6-14(10)21-7-12(15)16/h1-6,19-20H,7H2 |
InChI Key |
UHDQHUPIXKORDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(C=CC(=C3)O)N=C2C4=C(O1)C=C(C=C4)O)Br |
Origin of Product |
United States |
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